(2,5-Difluoro-4-isopropoxyphenyl)methanol

Description

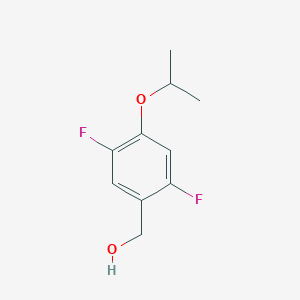

Structure

3D Structure

Properties

IUPAC Name |

(2,5-difluoro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAULTFOLGVLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233583 | |

| Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-71-2 | |

| Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of 2,5 Difluoro 4 Isopropoxyphenyl Methanol

Strategies for Regioselective Aromatic Ring Functionalization

The arrangement of two fluorine atoms, an isopropoxy group, and a hydroxymethyl group on the phenyl ring of (2,5-Difluoro-4-isopropoxyphenyl)methanol necessitates sophisticated synthetic strategies to control the position of each substituent. Key methods include directed ortho-metalation, nucleophilic aromatic substitution, and electrophilic aromatic substitution.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the use of a directed metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation of the adjacent ortho position. The resulting aryllithium species can then be quenched with a wide range of electrophiles.

In the context of synthesizing this compound, a plausible strategy would involve a pre-formed difluoro-isopropoxybenzene scaffold. The isopropoxy group, while a moderate directing group, can facilitate ortho-lithiation. The fluorine atoms themselves are generally considered weak DMGs. organic-chemistry.org A more robust approach might involve the use of a stronger DMG, such as an amide or an O-carbamate, which can be later converted to the desired functionality or removed. nih.gov For instance, an O-carbamate group has been shown to be one of the most powerful DMGs, capable of directing metalation even in the presence of other potentially directing groups. nih.gov

The general principle of DoM involves the interaction of the DMG with the lithium reagent, which increases the kinetic acidity of the ortho-protons, leading to selective deprotonation and the formation of an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then react with an appropriate electrophile to introduce the desired substituent.

A hypothetical DoM approach to a precursor of the target molecule is outlined below:

| Step | Reactant | Reagent | Electrophile | Product |

| 1 | 1,4-Difluoro-2-isopropoxybenzene (B14015615) | sec-BuLi, TMEDA | DMF | 2,5-Difluoro-4-isopropoxybenzaldehyde (B6301296) |

| 2 | 1,4-Difluoro-2-isopropoxybenzene | n-BuLi | CO₂ | 2,5-Difluoro-4-isopropoxybenzoic acid |

Table 1: Illustrative Directed Ortho-Metalation Reactions for the Synthesis of Precursors to this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of highly substituted aromatic rings, particularly those bearing electron-withdrawing groups. nih.gov The presence of multiple fluorine atoms on a benzene (B151609) ring activates it towards nucleophilic attack, making SNAr a viable strategy for introducing the isopropoxy group.

A potential starting material for an SNAr approach could be 1,2,4,5-tetrafluorobenzene. The reaction with sodium isopropoxide would proceed via a Meisenheimer complex, where the negative charge is stabilized by the electron-withdrawing fluorine atoms. The regioselectivity of the substitution is governed by the relative activation of the different carbon-fluorine bonds. In many cases, substitution occurs preferentially at the para position to an existing substituent. acgpubs.org

It has been demonstrated that the presence of multiple fluorine atoms on an aromatic ring significantly enhances the rate of nucleophilic aromatic substitution. acgpubs.org The reaction conditions, including the choice of solvent, can also play a crucial role. For instance, protic solvents like methanol (B129727) can facilitate the substitution of fluorine with methoxy (B1213986) groups in base-catalyzed reactions. acgpubs.org

| Starting Material | Nucleophile | Solvent | Product |

| 1,2,4-Trifluorobenzene | Sodium isopropoxide | Isopropanol | 2,5-Difluoro-4-isopropoxybenzene |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, N nucleophiles | Various | Substituted (pentafluorosulfanyl)benzenes |

Table 2: Representative Nucleophilic Aromatic Substitution Reactions. While the second entry does not directly lead to the target compound, it illustrates the principle of SNAr on a fluorinated, activated ring. researchgate.net

Electrophilic aromatic substitution (EAS) is a classic method for the functionalization of benzene rings. However, for the synthesis of a highly substituted and specifically patterned molecule like this compound, EAS reactions often suffer from a lack of regioselectivity. The directing effects of the fluorine and isopropoxy substituents would need to be carefully considered.

The isopropoxy group is an activating, ortho, para-directing group, while fluorine is a deactivating, ortho, para-directing group. In a difluoro-isopropoxybenzene system, the outcome of an electrophilic substitution would be a mixture of isomers, making purification challenging. Therefore, EAS is generally less preferred than DoM or SNAr for the precise construction of such a molecule.

Precision Approaches to Benzylic Alcohol Moiety Formation

Once the correctly substituted aromatic ring, such as 2,5-difluoro-4-isopropoxybenzaldehyde or a corresponding carboxylic acid derivative, has been synthesized, the final step is the formation of the benzylic alcohol.

The most direct method for the synthesis of this compound is the reduction of the corresponding benzaldehyde, 2,5-difluoro-4-isopropoxybenzaldehyde. A variety of reducing agents can be employed for this transformation.

For a non-chiral synthesis, common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective. These reagents provide high yields for the reduction of aldehydes to primary alcohols.

If an enantiomerically pure form of the alcohol is desired, asymmetric reduction strategies must be employed. This can be achieved through the use of chiral reducing agents or through biocatalysis. Biocatalytic reductions, using whole-cell systems or isolated enzymes, have shown great promise in the asymmetric reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols, often with high enantiomeric excess and yields. researchgate.net

| Substrate | Reducing Agent/Catalyst | Product | Key Feature |

| 2,5-Difluoro-4-isopropoxybenzaldehyde | NaBH₄ | This compound | Standard reduction |

| 2,5-Difluoro-4-isopropoxybenzaldehyde | Chiral Borane (B79455) Reagent | Enantiomerically enriched this compound | Stereoselective reduction |

| 2,5-Difluoro-4-isopropoxybenzoic acid | LiAlH₄ | This compound | Reduction of carboxylic acid |

Table 3: Methods for the Formation of the Benzylic Alcohol Moiety via Reduction.

While not directly applicable to the synthesis of the parent compound this compound (which is a primary alcohol), organometallic additions to a related aldehyde are a key strategy for the synthesis of secondary benzylic alcohols. For instance, the addition of a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) to 2,5-difluoro-4-isopropoxybenzaldehyde would yield the corresponding secondary alcohol, 1-(2,5-difluoro-4-isopropoxyphenyl)ethanol.

This method is highly reliable for the formation of carbon-carbon bonds and the creation of more complex benzylic alcohol structures. The reaction proceeds through the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde.

Hydroboration-Oxidation of Styrene (B11656) Derivatives

A primary and highly reliable method for the synthesis of primary alcohols from alkenes is the hydroboration-oxidation reaction. For the synthesis of this compound, this would involve the anti-Markovnikov hydration of a corresponding styrene precursor, namely 1,4-difluoro-2-isopropoxy-5-vinylbenzene.

The reaction proceeds in two main steps:

Hydroboration: The styrene derivative reacts with a borane reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). The boron atom adds to the less sterically hindered carbon of the vinyl group, and the hydrogen atom adds to the more substituted carbon. This step is highly regioselective, leading to the formation of a trialkylborane intermediate.

Oxidation: The intermediate organoborane is then oxidized, typically under basic conditions using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH). The boron-carbon bond is replaced with a carbon-oxygen bond, which, upon workup, yields the primary alcohol with retention of stereochemistry.

The choice of borane reagent can be critical. While BH₃-THF is effective, bulkier reagents like 9-BBN can offer superior regioselectivity, minimizing the formation of the isomeric secondary alcohol.

Chemo- and Regioselectivity Considerations in Multistep Synthetic Route Design

The synthesis of a polysubstituted aromatic compound like this compound requires careful strategic planning to control the chemo- and regioselectivity of the reactions. The directing effects of the substituents already on the benzene ring play a crucial role in determining the position of incoming groups. youtube.com

The key precursor, 2,5-difluoro-4-isopropoxytoluene (or a related functionalized derivative), presents a complex substitution pattern. The fluorine atoms are deactivating ortho-, para-directors, while the isopropoxy group is a strongly activating ortho-, para-director.

Key Selectivity Challenges:

Regiocontrol during Electrophilic Aromatic Substitution: Introducing a functional group that will eventually become the hydroxymethyl group (e.g., via formylation or acylation followed by reduction) is challenging. The powerful activating effect of the isopropoxy group would direct incoming electrophiles to the positions ortho to it (positions 3 and 5). However, the desired substitution is at the C1 position (relative to the isopropoxy group at C4). Therefore, a direct electrophilic substitution on a pre-formed 1,4-difluoro-2-isopropoxybenzene might not yield the desired regioisomer.

Directed Ortho-Metalation (DoM): A more robust strategy involves Directed Ortho-Metalation. Here, a directing group on the ring coordinates to an organolithium reagent (like n-BuLi or s-BuLi), directing deprotonation to a specific adjacent position. While the isopropoxy group is a potential directing group, steric hindrance and the electronic effects of the fluorine atoms would need to be carefully considered to achieve selective metalation.

Control in Multi-step Sequences: In a plausible route starting from a simpler difluorophenol, the order of introducing the isopropoxy group and the side chain is critical. For instance, protecting the phenol, introducing the precursor to the methanol group, and then performing the isopropylation could be a viable, albeit longer, pathway to control the final substitution pattern. youtube.com The development of new chemo- and regioselective reactions is an ongoing area of research. mdpi.com

Implementation of Sustainable and Atom-Economical Principles in Synthetic Design

Modern synthetic chemistry emphasizes the incorporation of green and sustainable practices to minimize environmental impact. dovepress.comtandfonline.com This involves developing atom-economical reactions, using safer solvents, and employing catalytic methods. nih.govresearchgate.net

Catalytic Approaches and Catalyst Development

Catalytic methods offer significant advantages over stoichiometric reactions by reducing waste and often enabling milder reaction conditions. For the synthesis of this compound, several catalytic approaches could be envisioned.

Catalytic Reduction: If the hydroxymethyl group is installed via a precursor aldehyde (e.g., 2,5-difluoro-4-isopropoxybenzaldehyde), its reduction to the final alcohol can be achieved using catalytic hydrogenation. This method is highly atom-economical, producing only water as a byproduct. Catalysts for this transformation are well-developed and include noble metals like Palladium (Pd), Platinum (Pt), or more sustainable earth-abundant metals like Nickel (Ni).

Photocatalytic Oxidation of Toluene Derivatives: An emerging sustainable strategy is the direct selective oxidation of a methyl group on an aromatic ring to a primary alcohol. Recent research has shown that mixed-metal Metal-Organic Frameworks (MOFs) can act as photocatalysts for the selective oxidation of benzyl (B1604629) alcohols under visible light. rsc.org Applying this concept to 2,5-difluoro-4-isopropoxytoluene could provide a direct, green route to the target molecule, avoiding multiple steps of functional group interconversion. The use of bis(methanesulfonyl) peroxide as an oxidant has also been reported for the selective synthesis of benzylic alcohols without over-oxidation to the corresponding ketone. organic-chemistry.org

Below is a representative table of catalysts used in the oxidation of benzylic substrates, a key transformation in synthesizing compounds like the one .

| Catalyst System | Substrate | Oxidant | Conditions | Yield | Selectivity | Reference |

| Fe₂Co-MOF | Benzyl alcohol | O₂ (from air) | Visible light, rt, 12h | 93.5% | High for Benzaldehyde | rsc.org |

| Co(II)-MOF | Benzyl alcohol | TBHP | Microwave, solvent-free | up to 89% | High for Benzaldehyde | researchgate.net |

| Bis(methanesulfonyl) peroxide | Toluene derivatives | Bis(methanesulfonyl) peroxide | HFIP:H₂O | Good to Excellent | High for Benzylic Alcohol | researchgate.net |

This table presents data for analogous reactions to illustrate catalytic performance.

Solvent-Free and Environmentally Benign Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a cornerstone of green chemistry. rsc.org

Solvent-Free Reactions: Certain reactions, particularly those involving solid-supported catalysts or microwave irradiation, can be run without a solvent. For example, the microwave-assisted oxidation of benzyl alcohol using a Co(II)-MOF catalyst has been successfully demonstrated under solvent-free conditions. researchgate.net This approach not only reduces solvent waste but can also significantly accelerate reaction rates.

Benign Solvents: When a solvent is necessary, the use of environmentally benign alternatives is preferred. Water is the ideal green solvent, and aqueous-based systems are being developed for many transformations, including C-H functionalization. researchgate.net Other green solvents include supercritical fluids (like CO₂) and ionic liquids. Recent developments in solid-state mechanochemical protocols for reactions like aromatic fluorination completely eliminate the need for toxic, high-boiling solvents such as DMSO. rsc.org Such principles could be applied to steps in the synthesis of fluorinated intermediates.

The trend towards developing more sustainable synthetic methods is expected to lead to new, efficient, and environmentally responsible ways to produce complex molecules like this compound.

Chemical Reactivity and Transformation Pathways of 2,5 Difluoro 4 Isopropoxyphenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The primary reaction site of (2,5-Difluoro-4-isopropoxyphenyl)methanol is the benzylic hydroxyl group. This group can undergo a variety of transformations, including oxidation, substitution, and elimination, leading to a diverse range of derivative compounds.

Controlled Oxidation Reactions to Derived Carbonyl Species (Aldehyde, Carboxylic Acid)

The benzylic alcohol functionality can be readily oxidized to form the corresponding aldehyde, 2,5-difluoro-4-isopropoxybenzaldehyde (B6301296), or further oxidized to the carboxylic acid, 2,5-difluoro-4-isopropoxybenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). These methods are known to minimize over-oxidation to the carboxylic acid.

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO₄) can effectively oxidize the benzylic alcohol directly to the carboxylic acid.

Table 1: Representative Oxidation Reactions of Benzylic Alcohols

| Transformation | Reagent(s) | Product |

| Alcohol to Aldehyde | PCC, PDC, Swern Oxidation | 2,5-Difluoro-4-isopropoxybenzaldehyde |

| Alcohol to Carboxylic Acid | KMnO₄, Jones Reagent, RuO₄ | 2,5-Difluoro-4-isopropoxybenzoic acid |

Nucleophilic Substitution Reactions at the Benzylic Position (e.g., Deoxyfluorination, Etherification, Esterification)

The benzylic hydroxyl group is a poor leaving group; however, it can be activated to facilitate nucleophilic substitution. Protonation of the hydroxyl group under acidic conditions forms a good leaving group (water), allowing for attack by a nucleophile.

Deoxyfluorination: This transformation replaces the hydroxyl group with a fluorine atom. Reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used for this purpose. The reaction likely proceeds through an SN2 mechanism, leading to the formation of 1-(fluoromethyl)-2,5-difluoro-4-isopropoxybenzene.

Etherification: The formation of an ether from this compound can be achieved via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the desired ether.

Esterification: Esters can be synthesized through the reaction of the alcohol with a carboxylic acid or its derivative. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for higher yields and milder conditions, the alcohol can be reacted with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Table 2: Nucleophilic Substitution Reactions at the Benzylic Position

| Reaction Type | Reagent(s) | Product Type |

| Deoxyfluorination | DAST, Deoxo-Fluor | Benzylic Fluoride (B91410) |

| Etherification | NaH, Alkyl Halide | Benzylic Ether |

| Esterification | Carboxylic Acid (acid catalyst) or Acyl Chloride/Anhydride (base) | Benzylic Ester |

Elimination Reactions to Form Styrene (B11656) Derivatives

Under strongly acidic and dehydrating conditions, benzylic alcohols can undergo elimination reactions to form styrene derivatives. In the case of this compound, this would involve the protonation of the hydroxyl group, followed by the loss of a water molecule to form a benzylic carbocation. Subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of a substituted styrene. However, due to the presence of the electron-donating isopropoxy group and the potential for competing substitution reactions, this pathway may not always be the major one.

Radical Reactions at the Benzylic C-H Bond

While less common than ionic reactions, radical reactions at the benzylic C-H bond are also conceivable. The benzylic position is susceptible to hydrogen atom abstraction by radical initiators due to the resonance stabilization of the resulting benzylic radical. Once formed, this radical can participate in various C-C or C-heteroatom bond-forming reactions. For instance, in the presence of a suitable radical acceptor, a new substituent can be introduced at the benzylic position.

Transformations of the Fluorinated Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the directing and activating/deactivating effects of the existing substituents.

Investigation of Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects

The isopropoxy group (-O-iPr) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. The fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org The hydroxymethyl group (-CH₂OH) is a weakly deactivating, ortho-, para-directing group.

In this polysubstituted system, the powerful activating effect of the isopropoxy group is expected to dominate the directing effects. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the isopropoxy group. The available positions are C3 and C6. Steric hindrance from the adjacent isopropoxy and hydroxymethyl groups might influence the regioselectivity between these two positions.

Common EAS reactions include nitration (using a mixture of nitric and sulfuric acids), halogenation (using a halogen and a Lewis acid catalyst), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation (using an alkyl/acyl halide and a Lewis acid catalyst). The strong deactivating effect of the two fluorine atoms may necessitate harsher reaction conditions for these transformations compared to non-fluorinated analogues.

Table 3: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OCH(CH₃)₂ | 4 | Activating | Ortho, Para |

| -F | 2, 5 | Deactivating | Ortho, Para |

| -CH₂OH | 1 | Weakly Deactivating | Ortho, Para |

Analysis of Nucleophilic Aromatic Substitution (SNAr) Pathways Facilitated by Fluorine Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. wikipedia.org In the case of this compound, the fluorine atoms are instrumental in activating the aromatic ring toward nucleophilic attack. While halogens are typically good leaving groups, in the context of SNAr, fluorine's role as an activator is more significant than its leaving group ability. stackexchange.commasterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. core.ac.uk The first and rate-determining step is the nucleophilic attack on the aromatic ring, which disrupts the aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgstackexchange.com The stability of this complex is paramount to the reaction's success.

Table 1: Factors Influencing SNAr Reactivity

| Factor | Influence on this compound | Rationale | Citation |

|---|---|---|---|

| Fluorine Substituents | Strong activation of the aromatic ring | The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex through a strong inductive effect. | stackexchange.comcore.ac.uk |

| Isopropoxy Group | Moderate activation (electron-donating) | Donates electron density via resonance (+M effect), which can partially counteract the inductive withdrawal of the fluorines. | masterorganicchemistry.comfiveable.me |

| Hydroxymethyl Group | Weakly deactivating | Mild inductive electron withdrawal. | sigmaaldrich.com |

| Nucleophile Strength | Determines reaction feasibility | Stronger nucleophiles are generally required to attack the activated ring. | wikipedia.org |

| Solvent | Can affect reaction rates | Protic solvents can solvate and stabilize the fluoride leaving group, while aprotic solvents may accelerate the reaction. | nih.gov |

Aryl C-H Functionalization Strategies (e.g., C-H Amination, Arylation)

Direct C-H functionalization has become a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, avoiding the need for pre-functionalized starting materials. For electron-deficient arenes like the difluoro-substituted core of this compound, palladium-catalyzed direct arylation is a particularly relevant strategy. acs.orgbeilstein-journals.org

Unlike traditional electrophilic aromatic substitutions that favor electron-rich rings, these catalytic systems operate via mechanisms where C-H acidity is a key factor. acs.org The electron-withdrawing fluorine atoms increase the acidity of the ring's C-H bonds, making them more susceptible to cleavage by a metal catalyst. In reactions involving 1,3-difluorobenzene, arylation occurs selectively at the C-H bond positioned between the two fluorine atoms. acs.org For this compound, this suggests that the C-H bond at the C3 position would be a prime target for functionalization. However, the directing effects of the isopropoxy and hydroxymethyl groups must also be considered.

C-H amination, another vital transformation, could also be envisioned. These reactions, often catalyzed by transition metals like rhodium or palladium, provide direct access to aniline (B41778) derivatives. The regioselectivity would be influenced by a combination of electronic effects from the fluorine atoms and potential directing-group assistance from the hydroxymethyl or isopropoxy moieties.

Table 2: Potential C-H Functionalization Sites

| Position | Activating/Directing Factors | Predicted Reactivity | Citation |

|---|---|---|---|

| C3-H | Flanked by two electron-withdrawing fluorine atoms. | Highly activated for direct arylation due to increased C-H acidity. | acs.org |

| C6-H | Ortho to the isopropoxy group and meta to the C2-fluorine. | Potentially activated by the ortho-directing isopropoxy group. | organicchemistrytutor.commasterorganicchemistry.com |

Reactivity and Functionalization of the Isopropoxy Moiety

The isopropoxy group on the aromatic ring can be viewed as a protecting group for a phenol. Its cleavage to reveal the corresponding hydroxyl group is a common and synthetically useful transformation. This dealkylation can be achieved under various conditions, typically involving strong Lewis acids or nucleophilic reagents. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl ethers. Other methods might employ strong acids or specialized reagents designed for mild deprotection. organic-chemistry.org The resulting (2,5-difluoro-4-hydroxyphenyl)methanol would be a valuable intermediate, as the newly formed phenolic hydroxyl group could be used for subsequent functionalization, such as etherification, esterification, or as a directing group in further aromatic substitutions.

In electrophilic aromatic substitution (EAS) reactions, the isopropoxy group is a potent activating and ortho, para-directing group. fiveable.menumberanalytics.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic π-system via resonance (a +M effect). masterorganicchemistry.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. numberanalytics.com The resonance effect is strongest at the ortho and para positions, thereby directing incoming electrophiles to these sites. organicchemistrytutor.commasterorganicchemistry.com

In this compound, the para position relative to the isopropoxy group is occupied by the hydroxymethyl group. The two ortho positions are occupied by fluorine (C5) and a hydrogen (C3). Therefore, in a potential EAS reaction, the isopropoxy group would strongly direct an incoming electrophile to the C3 position. This directing effect would work in concert with the electronic activation of the C3-H bond by the adjacent fluorine atoms in other reaction types, such as C-H functionalization. The activating nature of the isopropoxy group competes with the deactivating inductive effects of the fluorine atoms, creating a complex reactivity profile that can be exploited for selective transformations. wikipedia.orgnumberanalytics.com

Cascade Reactions and Multicomponent Transformations Incorporating the Compound

The presence of multiple functional groups on this compound makes it an ideal candidate for use in cascade or multicomponent reactions (MCRs). mdpi.com MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating atoms from all starting materials. nih.gov

The benzylic alcohol (hydroxymethyl group) is particularly suited for such reactions. It can be oxidized in situ to the corresponding aldehyde, (2,5-difluoro-4-isopropoxy)benzaldehyde. This aldehyde could then participate in a variety of well-known MCRs, such as the Ugi, Passerini, or Hantzsch reactions, to rapidly assemble complex, drug-like heterocyclic scaffolds. nih.gov For instance, a one-pot oxidation followed by a Doebner reaction with an aniline and pyruvic acid could yield a substituted quinoline. nih.gov A cascade reaction could be initiated by a transformation on the hydroxymethyl group, followed by an intramolecular reaction involving one of the other substituents on the ring, leading to the formation of complex polycyclic structures.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR and Carbon-13 NMR for Proton and Carbon Framework Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. In a hypothetical ¹H NMR spectrum of (2,5-Difluoro-4-isopropoxyphenyl)methanol, one would expect to observe distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the isopropoxy methine proton, and the isopropoxy methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating isopropoxy group. The benzylic methylene protons would likely appear as a singlet or a doublet depending on the coupling with the hydroxyl proton, which itself may be a broad singlet. The isopropoxy group would exhibit a septet for the methine proton and a doublet for the two equivalent methyl groups.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and oxygen atoms, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. The signals for the benzylic carbon, the isopropoxy methine carbon, and the isopropoxy methyl carbons would appear in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ar-H | 6.8 - 7.2 | - |

| -CH₂OH | ~4.6 | ~60 |

| -OH | Variable | - |

| -OCH(CH₃)₂ | ~4.5 | ~72 |

| -OCH(CH₃)₂ | ~1.3 | ~22 |

| Ar-C | - | 110 - 120 |

| Ar-C-F | - | 150 - 160 (d, ¹JCF) |

| Ar-C-O | - | 145 - 155 |

Note: The chemical shift values are approximate and can vary based on the solvent and concentration.

¹⁹F NMR for Characterization of Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a crucial technique for organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is highly sensitive. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and the coupling between the two fluorine atoms (F-F coupling) would provide definitive evidence for their relative positions (ortho, meta, or para). Furthermore, coupling to nearby protons (H-F coupling) can also be observed, further confirming the structure.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show a correlation between the isopropoxy methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signal to its corresponding carbon signal for the benzylic methylene, and the isopropoxy groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the benzylic protons and a nearby aromatic proton.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. nist.gov C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration of the alcohol and the ether linkage would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net The C-F stretching vibrations would give rise to strong absorptions in the 1100-1300 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C-O (alcohol, ether) | 1000 - 1300 |

| C-F (aryl fluoride) | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₀H₁₂F₂O₂), the experimentally determined monoisotopic mass from HRMS would be expected to be very close to the calculated theoretical mass (202.0798). This precise mass measurement provides strong evidence for the proposed molecular formula and rules out other potential structures with the same nominal mass.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the substituted benzene (B151609) ring. The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the aromatic ring. The fluorine and isopropoxy groups would cause a bathochromic (red) shift compared to unsubstituted benzene. While not providing detailed structural connectivity, UV-Visible spectroscopy serves as a useful complementary technique for confirming the presence of the aromatic system and for quantitative analysis.

X-ray Crystallography for Definitive Solid-State Structure and Conformational Analysis

However, the application of this technique would be invaluable for the complete structural elucidation of this compound. The process would involve several key stages, beginning with the growth of a high-quality single crystal of this compound. This is often a meticulous process of trial and error, involving the slow evaporation of a solvent from a saturated solution of the compound, or other techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these spots are collected and processed to generate an electron density map of the asymmetric unit of the crystal. From this map, the positions of the individual atoms can be determined, and a model of the molecule can be built and refined.

The refinement process adjusts the atomic coordinates and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by several factors, including the R-factor, which is a measure of the agreement between the experimental data and the fitted model.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information. This includes the precise bond lengths and angles of the entire molecule, offering insights into the electronic effects of the fluorine and isopropoxy substituents on the benzene ring. Furthermore, it would definitively establish the conformation of the flexible isopropoxy and hydroxymethyl groups in the solid state. The analysis would also reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and any non-covalent interactions involving the fluorine atoms, which play a crucial role in the crystal packing.

To illustrate the type of data that would be obtained from such an analysis, a hypothetical table of crystallographic parameters for this compound is presented below. It is important to emphasize that this table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₀H₁₂F₂O₂ |

| Formula weight | 202.20 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 12.345(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 998.7(6) |

| Z | 4 |

| Calculated density (g/cm³) | 1.345 |

| Absorption coefficient (mm⁻¹) | 0.123 |

| F(000) | 424 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 5678 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| Goodness-of-fit on F² | 1.05 |

Computational and Theoretical Investigations of 2,5 Difluoro 4 Isopropoxyphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2,5-Difluoro-4-isopropoxyphenyl)methanol, these methods would provide a foundational understanding of its stability and potential chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry, Conformations, and Aromaticity

Density Functional Theory (DFT) is a robust method for predicting the three-dimensional arrangement of atoms in a molecule. A DFT study of this compound would begin by optimizing its geometry to find the most stable arrangement of its atoms in space. This would involve determining bond lengths, bond angles, and dihedral angles.

Aromaticity, a key property of the benzene (B151609) ring, would also be assessed. Computational methods can quantify the degree of electron delocalization in the ring, which is influenced by the fluorine and isopropoxy substituents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential Surfaces

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, mapping these orbitals would reveal the most likely sites for electrophilic and nucleophilic attack.

An electrostatic potential (ESP) surface would visually represent the charge distribution on the molecule's surface. This map uses color to show electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into intermolecular interactions and reactive sites.

Prediction and Correlation of Spectroscopic Parameters

Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing a compound.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) and vibrational frequencies (Infrared and Raman). These predicted spectra can be compared with experimental data to confirm the molecule's structure. Discrepancies between predicted and experimental values can often reveal interesting structural or electronic features.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range |

|---|---|

| ¹H NMR Chemical Shift (ppm) | Aromatic: 6.5-7.5, Isopropoxy CH: 4.0-5.0, CH₂OH: 4.5-5.0, Isopropoxy CH₃: 1.0-1.5, OH: 2.0-4.0 |

| ¹³C NMR Chemical Shift (ppm) | Aromatic C-F: 150-165, Aromatic C-O: 140-155, Aromatic C-H: 110-125, Isopropoxy CH: 70-80, CH₂OH: 60-70, Isopropoxy CH₃: 20-25 |

| ¹⁹F NMR Chemical Shift (ppm) | -110 to -140 (relative to CFCl₃) |

| Key IR Frequencies (cm⁻¹) | O-H stretch: 3200-3600, C-H stretch (aromatic): 3000-3100, C-H stretch (aliphatic): 2850-3000, C-O stretch: 1000-1300, C-F stretch: 1100-1250 |

Note: These are generalized ranges for similar structures and actual calculated values would be specific.

Reaction Mechanism Elucidation

Theoretical chemistry is a powerful tool for studying how chemical reactions occur. For a benzyl (B1604629) alcohol derivative like this compound, a common reaction to study would be its oxidation to the corresponding aldehyde.

Understanding of Steric and Electronic Effects of Fluorine and Isopropoxy Groups

The substituents on the benzene ring—two fluorine atoms and an isopropoxy group—profoundly influence the reactivity of both the aromatic ring and the benzylic alcohol.

Electronic Effects: Fluorine is highly electronegative and acts as an electron-withdrawing group through induction, which can decrease the electron density of the aromatic ring. Conversely, both fluorine and the isopropoxy group can donate electron density through resonance. Computational analysis can quantify these competing effects.

Steric Effects: The isopropoxy group is bulkier than the fluorine atoms. This steric hindrance can influence the approach of reagents to the aromatic ring or the benzylic position, thereby affecting reaction rates and selectivity.

Molecular Dynamics Simulations

While quantum mechanics looks at static molecular properties, molecular dynamics (MD) simulations can model the behavior of molecules over time.

An MD simulation of this compound, either in a solvent or in a condensed phase, would allow for the exploration of its conformational space. This would provide a more dynamic picture of its flexibility than a simple conformational search. Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding between the alcohol group and solvent molecules, or how multiple molecules of the compound might pack together in a solid state.

Advanced Applications and Utilization As a Synthetic Building Block in Non Biological Contexts

Precursor in the Synthesis of Novel Organic Materials

The distinct functionalities of (2,5-Difluoro-4-isopropoxyphenyl)methanol make it a promising candidate for the development of new organic materials with enhanced thermal stability, specific electronic properties, and unique self-assembling behaviors.

The hydroxymethyl group of this compound allows it to act as an initiator in ring-opening polymerization processes. For instance, fluorinated benzyl (B1604629) alcohol derivatives are utilized as initiators for the polymerization of lactides to form polylactides (PLAs) with modified surface properties. researchgate.net The incorporation of the fluorinated moiety can impart hydrophobicity and lipophobicity to the resulting polymer. researchgate.net

Furthermore, benzyl alcohols can undergo polymerization under acidic conditions, such as in the presence of anhydrous hydrogen fluoride (B91410), to produce poly(phenylenemethylene)s. kpi.ua This suggests that this compound could be a monomer for creating fluorinated poly(phenylenemethylene) analogues with potentially enhanced thermal and chemical resistance.

Potential Polymerization Reactions Involving this compound Analogs

| Polymerization Type | Role of Benzyl Alcohol Derivative | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| Ring-Opening Polymerization | Initiator | Polyesters (e.g., Polylactide) | Modified surface energy, hydrophobicity |

| Acid-Catalyzed Polycondensation | Monomer | Poly(phenylenemethylene) | High thermal stability, chemical resistance |

The rigid difluorinated phenyl core of this compound is a key structural element in many liquid crystalline compounds. The presence of lateral fluorine atoms can significantly influence the mesomorphic properties, such as the transition temperatures and the stability of different liquid crystal phases (e.g., smectic and nematic phases). biointerfaceresearch.comst-andrews.ac.ukrsc.org Research on analogous structures, such as those containing a difluorophenyl core, has shown that these units can lead to materials with high dielectric anisotropy, a crucial property for display applications. biointerfaceresearch.com The isopropoxy group provides a flexible terminal chain, which is also essential for the formation of liquid crystalline phases.

The general synthetic route to such liquid crystals often involves the esterification of the benzyl alcohol with a suitable carboxylic acid that contains another mesogenic (liquid crystal-forming) group.

The electronic properties conferred by the difluorinated aromatic system make this compound a valuable intermediate for materials used in optoelectronic devices. Fluorination of aromatic rings is a common strategy to tune the energy levels (HOMO/LUMO) of organic semiconductors, which is critical for their performance in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). While direct application of this specific methanol (B129727) is not documented, the synthesis of more complex molecules for these purposes often starts from functionalized benzyl alcohol precursors.

Scaffold for the Development of New Organic Reagents and Ligands in Catalysis

The this compound structure can serve as a foundational scaffold for creating novel organic reagents and ligands for catalysis. chemscene.com The benzyl alcohol moiety can be readily converted into other functional groups, such as halides or phosphines, which are common coordinating groups in metal catalysts. The fluorine and isopropoxy substituents can provide steric bulk and electronic modulation of the catalytic center, thereby influencing the activity and selectivity of the catalyst.

For example, benzyl alcohol derivatives can be transformed into benzyl fluorides, which are precursors for various organometallic reagents. organic-chemistry.org The presence of the fluorine atoms on the phenyl ring can enhance the stability and modify the reactivity of these reagents.

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

Substituted benzyl alcohols are important intermediates in the synthesis of a wide range of specialty chemicals, including agrochemicals. google.commdpi.com The biological activity of many agrochemicals is highly dependent on the substitution pattern of the aromatic ring. The unique combination of fluorine and isopropoxy groups in this compound could lead to the development of new herbicides, fungicides, or insecticides with novel modes of action or improved efficacy. For instance, benzyl alcohol itself has demonstrated insecticidal properties. mdpi.com

The synthesis of these more complex agrochemicals would typically involve the conversion of the hydroxymethyl group to a more reactive functional group, followed by coupling with other molecular fragments.

Role in Advanced Catalytic Systems as a Substrate or Ligand Component

In the context of catalysis, this compound can play a dual role. As a substrate, its oxidation to the corresponding aldehyde is a key transformation in organic synthesis, and developing selective catalysts for this reaction is an active area of research. d-nb.info The electronic nature of the substituted phenyl ring can influence the rate and selectivity of such catalytic oxidations.

As a component of a ligand, as discussed in section 6.2, the fluorinated isopropoxy-substituted phenyl group can be incorporated into more complex ligand structures. These ligands can then be used to create transition metal catalysts for a variety of reactions, such as cross-coupling, hydrogenation, and polymerization. The fluorine substituents can enhance catalyst stability and influence product selectivity through non-covalent interactions.

Summary of Potential Applications and Synthetic Transformations

| Application Area | Role of this compound | Key Transformation | Resulting Product Class |

|---|---|---|---|

| Polymer Science | Monomer/Initiator | Polymerization | Fluorinated Polymers |

| Liquid Crystals | Precursor | Esterification | Liquid Crystalline Materials |

| Optoelectronics | Intermediate | Multi-step synthesis | Organic Semiconductors |

| Catalysis | Ligand Scaffold | Functional group interconversion | Organometallic Catalysts |

| Agrochemicals | Intermediate | Synthesis of complex molecules | Biologically Active Compounds |

Future Research Directions and Emerging Trends

Development of Highly Efficient and Selective Catalytic Transformations

The development of novel catalytic methods to transform the benzylic alcohol of (2,5-Difluoro-4-isopropoxyphenyl)methanol is a key area for future research. The presence of ortho and meta fluorine atoms can significantly influence the reactivity of the hydroxyl group. For instance, ortho-fluorination in benzyl (B1604629) alcohols has been shown to generally increase the hydrogen-bond acidity of the hydroxyl group. nih.gov This electronic perturbation can be harnessed for various catalytic reactions.

Future work could focus on transformations such as:

Oxidation: Selective oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid would provide valuable synthetic intermediates. A range of modern catalytic systems, including those based on transition metals (e.g., ruthenium, palladium) or metal-free catalysts (e.g., TEMPO), could be explored for their efficiency and selectivity with this substrate.

Substitution Reactions: The conversion of the hydroxyl group to other functionalities (e.g., halides, amines, ethers) is a fundamental transformation. Investigating catalytic methods for these substitutions, such as the Mitsunobu reaction or catalytic deoxyfluorination, would expand the synthetic utility of this compound.

Asymmetric Catalysis: The development of enantioselective catalytic reactions is a cornerstone of modern organic synthesis. Future research could target the asymmetric transformation of prochiral derivatives of this compound or the use of its chiral derivatives in asymmetric catalysis.

Exploration of Novel Reactivity Patterns and Unconventional Reaction Conditions

The unique electronic properties imparted by the fluorine and isopropoxy substituents may lead to novel reactivity patterns under unconventional reaction conditions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the benzylic position.

Areas for exploration include:

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or at the benzylic position is a highly sought-after transformation. Research into transition-metal-catalyzed C-H activation strategies could unlock new pathways for derivatization.

Photoredox Catalysis: The use of visible light to promote chemical reactions has emerged as a powerful tool. Investigating the photoredox-catalyzed transformations of this compound could lead to the discovery of new and selective reactions.

Electrosynthesis: Employing electricity to drive chemical reactions offers a sustainable and often highly selective alternative to traditional methods. The electrocatalytic transformation of benzylic alcohols, for example, into benzyl fluorides using SF6 as a fluorinating agent, highlights the potential of this approach. thieme-connect.com

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability

For any chemical compound to be of practical value, its synthesis must be scalable. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. youtube.com

Future research in this area should focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its production on a larger scale. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a flow reactor. youtube.com

Automated Derivatization: Integrating the synthesis of this compound into an automated platform would allow for the rapid generation of a library of derivatives. This would be particularly useful for screening for biological activity or for materials science applications. The automated synthesis of complex molecules has been demonstrated to be a powerful tool in chemical research. wipo.int

Synergistic Approaches Combining Advanced Computational Modeling with Experimental Validation

Computational chemistry can provide valuable insights into the structure, reactivity, and properties of molecules, guiding experimental design and saving significant time and resources.

A synergistic approach for this compound could involve:

Conformational Analysis: Computational studies can predict the preferred conformations of the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The conformational landscapes of fluorinated benzyl alcohols are known to be strongly influenced by the presence of fluorine atoms. nih.gov

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways and transition states for various transformations, providing a deeper understanding of the underlying mechanisms.

Prediction of Properties: Computational methods can be employed to predict various properties of this compound and its derivatives, such as their electronic properties, solubility, and potential as ligands for metal catalysts or as structure-directing agents in materials synthesis. nih.gov

Uncovering Broader Utility in Diverse Fields of Specialized Organic Synthesis and Material Science

The unique combination of functional groups in this compound suggests its potential utility in a wide range of applications, from medicinal chemistry to materials science.

Potential areas of application to be explored include:

Medicinal Chemistry: Fluorinated compounds are of great interest in drug discovery due to the unique properties that fluorine imparts, such as increased metabolic stability and binding affinity. This compound could serve as a key building block for the synthesis of novel bioactive molecules.

Agrochemicals: The development of new pesticides and herbicides often relies on the incorporation of fluorinated moieties. This compound could be a valuable precursor for the synthesis of new agrochemicals.

Materials Science: The properties of polymers and other materials can be fine-tuned by incorporating fluorinated building blocks. This compound could be investigated as a monomer or additive for the creation of new materials with desirable properties, such as thermal stability or specific optical properties.

While direct research on this compound is currently limited, the exploration of these future research directions holds the promise of unlocking its full potential as a valuable tool in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (2,5-Difluoro-4-isopropoxyphenyl)methanol?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Friedel-Crafts alkylation, leveraging the reactivity of fluorine and isopropoxy groups. For example, sodium ethoxide-mediated reactions with halogenated ketones (e.g., α-halogenated acetophenones) under anhydrous conditions can yield aryl methanol derivatives . Optimization may require adjusting solvent polarity (e.g., ethanol or DMF) and reaction time (e.g., 10–24 hours) to enhance regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm fluorine integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirms hydroxyl (-OH) and ether (-O-) functional groups via O-H stretching (~3200–3600 cm) and C-O-C bands (~1100 cm).

- X-ray Crystallography (if crystalline): Resolves spatial arrangement of fluorine and isopropoxy groups.

Q. What storage conditions are recommended to preserve the stability of this compound?

- Methodological Answer : Store in amber glass vials under inert gas (N or Ar) at 2–8°C to prevent oxidation or photodegradation. Moisture-sensitive derivatives may require desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis (e.g., over-alkylation or dehalogenation)?

- Methodological Answer : Use experimental design (DoE) to evaluate variables:

- pH : Adjust using buffered systems (e.g., acetate or phosphate) to stabilize intermediates.

- Solvent Composition : Methanol/water ratios influence solubility and reaction kinetics .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance selectivity for fluorine retention.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify electrophilic centers (e.g., para to fluorine substituents).

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ values) with reaction rates.

Q. How do structural modifications (e.g., replacing isopropoxy with methoxy groups) alter the compound’s physicochemical properties?

- Methodological Answer : Compare with analogs (e.g., 2,5-difluoro-4-methoxyphenylmethanol) via:

- Thermogravimetric Analysis (TGA) : Assess thermal stability.

- HPLC Retention Times : Evaluate hydrophobicity changes .

- Solubility Studies : Measure in polar (DMSO) vs. nonpolar (hexane) solvents.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Replicate Synthesis : Use standardized protocols (e.g., RIFM safety assessment criteria) to ensure purity .

- Cross-Validate Techniques : Pair DSC (melting point) with HPLC purity checks (>98%).

- Consider Polymorphism : X-ray diffraction can identify crystalline vs. amorphous forms affecting thermal data.

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Dose-Response Curves : Test across concentrations (nM–μM) to identify non-linear effects.

- Assay Reproducibility : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability).

- Meta-Analysis : Compare datasets from peer-reviewed studies adhering to OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.